molecular formula C10H17NO3 B1370978 1-Acetamidocycloheptane-1-carboxylic acid CAS No. 1097102-48-1

1-Acetamidocycloheptane-1-carboxylic acid

Cat. No.: B1370978
CAS No.: 1097102-48-1
M. Wt: 199.25 g/mol
InChI Key: XTOSNSUPTFBSBI-UHFFFAOYSA-N
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Description

1-Acetamidocycloheptane-1-carboxylic acid is a cyclic amino acid with a seven-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetamidocycloheptane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with acetamide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the formation of the desired product being facilitated by the presence of an acid or base catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Acetamidocycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetamidocycloheptane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-acetamidocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .

Comparison with Similar Compounds

1-Acetamidocycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its seven-membered ring structure, which imparts specific steric and electronic properties that influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

1-acetamidocycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-8(12)11-10(9(13)14)6-4-2-3-5-7-10/h2-7H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOSNSUPTFBSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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